2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring fused with a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an enzyme inhibitor or receptor modulator. The unique structural features of this compound contribute to its diverse pharmacological profiles, making it a valuable candidate for further research and development.
The compound is referenced in various chemical databases, including PubChem and BenchChem, where it is associated with unique identifiers such as the CAS number 116247-03-1. These sources provide comprehensive data regarding its molecular structure, synthesis methods, and potential applications in scientific research.
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is classified as a heterocyclic compound due to the presence of both thiazole and pyridine rings. It falls under the category of carboxylic acids, characterized by the presence of a carboxyl group (-COOH) in its structure.
The synthesis of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid typically involves the condensation reaction between 3-aminopyridine and thiazole-4-carboxylic acid. Common condensing agents used in this process include:
The reaction is generally conducted under mild conditions, often at room temperature or slightly elevated temperatures to facilitate product formation.
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated synthesis platforms to improve efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular formula of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is , with a molecular weight of approximately 208.24 g/mol. The structural representation includes:
The InChI Key for this compound is LJGAQGZEJDQDAU-UHFFFAOYNA-N, which serves as a unique identifier for chemical substances in databases.
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of both the thiazole and pyridine rings allows for multiple binding interactions, which can modulate biological pathways.
Research indicates that compounds with similar structures have shown promising results in inhibiting certain enzymes linked to disease processes, suggesting that this compound may exhibit similar therapeutic effects.
While specific physical properties such as density and boiling point are not widely documented, the compound's solubility in various solvents is crucial for its application in biological studies.
2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid exhibits typical properties associated with carboxylic acids, including acidity and reactivity towards nucleophiles. Its stability under various conditions makes it suitable for further chemical modifications.
The applications of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid span several fields:
The molecular architecture of 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid strategically combines two pharmacologically significant heterocycles: a thiazole core and a pyridine ring, linked through an amino bridge. This design leverages the "privileged scaffold" paradigm, where certain heterocyclic frameworks demonstrate broad bioactivity across therapeutic targets. The thiazole ring contributes to hydrogen bonding capabilities via its nitrogen and sulfur atoms, while the pyridine moiety enables π-π stacking interactions and metal coordination. The carboxylic acid group at the 4-position of the thiazole introduces hydrogen bond donation/acceptance and salt-forming potential [3].
This scaffold emerged from systematic bioisosteric replacement strategies applied to tranilast (an antiallergic drug with URAT1 inhibitory activity). Researchers incorporated the indole ring – another privileged scaffold – into the tranilast structure, yielding analogs with enhanced urate transporter 1 (URAT1) inhibition. During optimization, the 2-(pyridin-3-ylamino)thiazole-4-carboxylic acid scaffold demonstrated superior target engagement compared to linear analogs, attributed to conformational restriction and reduced entropic penalty upon target binding [3] [7]. Modifications such as replacing the pyridine with 1-methyl-1H-pyrazol-4-yl (yielding 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid) alter electronic distribution and steric profiles, enabling tailored interactions with biological targets like enzymes or receptors [6].
Table 1: Structural Comparison of Key Heterocyclic Carboxylic Acid Derivatives
Compound Name | Core Scaffold | Key Functional Groups | Bioactivity Relevance |
---|---|---|---|
2-(Pyridin-3-ylamino)thiazole-4-carboxylic acid | Thiazole-pyridine (amino-linked) | Carboxylic acid, amino linker | Dual-target (URAT1/XO) inhibition |
2-(Pyridin-3-yl)thiazole-4-carboxylic acid | Thiazole-pyridine (direct bond) | Carboxylic acid | Intermediate for metal coordination |
2-(1-Methyl-1H-pyrazol-4-yl)thiazole-4-carboxylic acid | Thiazole-pyrazole | Carboxylic acid, methyl group | Antimicrobial/anti-inflammatory leads |
5-[5-Cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido]thiazole-4-carboxylic acid | Indole-thiazole | Carboxylic acid, cyano group | Dual URAT1/xanthine oxidase inhibition |
Regioselective modification of the thiazole-pyridine-amino core focuses primarily on positions C5 of the thiazole ring and C2/C6 of the pyridine ring. The C5 position is electronically activated for electrophilic substitution due to the electron-donating effect of the amino linker, allowing bromination or nitration under mild conditions. Conversely, the pyridine nitrogen directs electrophiles to its meta positions (C2/C6), enabling site-specific halogenation for cross-coupling reactions [4] [6].
Electronic and steric factors critically govern functionalization outcomes:
Table 2: Regioselective Substituent Effects on Bioactivity
Substituent Position | Group Introduced | Electronic Effect | Impact on URAT1 Inhibition |
---|---|---|---|
Thiazole-C5 | Bromo | Weak electron-withdrawing | ↑ Lipophilicity → Enhanced cell penetration |
Thiazole-C5 | Methyl | Electron-donating | Minimal activity change |
Pyridine-C6 | Cyano | Strong electron-withdrawing | ↑ Affinity for xanthine oxidase |
Pyridine-C2 | Methoxy | Electron-donating | ↓ Solubility → Reduced potency |
Derivatization of the carboxylic acid group serves dual purposes: modulating physicochemical properties and diversifying target engagement. Key strategies include:
Biological evaluations reveal that ester derivatives exhibit 3–5-fold higher in vitro potency against xanthine oxidase compared to the acid, attributed to improved cellular uptake. However, in vivo efficacy requires hydrolysis back to the active acid form. Conversely, amide derivatives demonstrate sustained plasma concentrations due to resistance to esterases, making them preferable for prolonged action [3].
Table 3: Bioactivity of Carboxylic Acid Derivatives
Derivative Type | Example Compound | Aqueous Solubility (μg/mL) | URAT1 IC₅₀ (μM) | XO Inhibition (%) |
---|---|---|---|---|
Carboxylic acid (parent) | 2-(Pyridin-3-ylamino)thiazole-4-carboxylic acid | 27.8 | 8.2 | 32% (at 10 μM) |
Ethyl ester | Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate | 5.1 | >20 | 68% (at 10 μM) |
Piperidine amide | N-Piperidyl-5-(pyridin-3-ylamino)thiazole-4-carboxamide | 12.9 | 15.7 | 41% (at 10 μM) |
Potassium salt | Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate | >1500 | 7.9 | 35% (at 10 μM) |
Traditional synthesis routes for 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid involve sequential cyclization-functionalization steps:
Microwave-assisted synthesis dramatically improves efficiency:
Catalytic innovations include:
These methods reduce purification needs by suppressing diarylation byproducts (<5% vs. 15–20% in thermal routes) and enhance scalability. Industrial adaptations employ continuous flow reactors with in-line IR monitoring for real-time quality control [3] [6].
Table 4: Key Synthetic Intermediates for 2-(Pyridin-3-ylamino)thiazole Derivatives
Intermediate | CAS Number | Role in Synthesis | Key Transformation |
---|---|---|---|
5-Bromothiazole-4-carboxylic acid ethyl ester | - | Electrophilic functionalization | Suzuki coupling/amination |
3-Nitro-5-(trifluoromethyl)pyridine | - | Pyridine ring functionalization | Reduction to amino derivative |
1-Methyl-1H-pyrazole-4-carboxamide | - | Thiazole ring formation | Cyclization with bromopyruvic acid |
Ethyl 2-(2-aminothiazol-5-yl)acetate | - | Carboxylic acid precursor | Saponification/acidification |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7